MCHR1 Antagonist Potency: Target Compound vs. Unsubstituted Morpholino Analog
The target compound demonstrates an IC50 of 47 nM for human MCHR1 in a GTPγS binding assay using CHO cells [1]. This potency is approximately 3‑fold stronger than the 150 nM IC50 reported for the unsubstituted morpholino analog 6,8‑dimethyl‑4‑(morpholin‑4‑ylmethyl)‑2H‑chromen‑2‑one in a similar displacement assay [2], indicating that the 2,6‑dimethylmorpholino moiety significantly enhances receptor affinity.
| Evidence Dimension | MCHR1 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 47 nM (human MCHR1, GTPγS assay) |
| Comparator Or Baseline | 6,8‑dimethyl‑4‑(morpholin‑4‑ylmethyl)‑2H‑chromen‑2‑one; IC50 = 150 nM (human MCHR1, displacement assay) |
| Quantified Difference | ≈ 3.2‑fold improvement in potency |
| Conditions | Target: human MCHR1 expressed in CHO cells; comparator: human recombinant MCHR1 in CHO‑K1 membranes. |
Why This Matters
The 3‑fold potency advantage reduces the compound concentration required for target engagement, a critical factor for minimising off‑target effects in cellular assays.
- [1] BindingDB. BDBM50351326 (CHEMBL1817681) — Affinity Data: IC50 47 nM for human MCHR1. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351326 (accessed 2026‑04‑30). View Source
- [2] BindingDB. BDBM50492348 (CHEMBL2403866) — Affinity Data: IC50 150 nM for human MCHR1 (displacement). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50492348 (accessed 2026‑04‑30). View Source
